molecular formula C8H7Cl2NO2 B6320452 Ethyl 3,5-dichloropyridine-4-carboxylate CAS No. 773136-79-1

Ethyl 3,5-dichloropyridine-4-carboxylate

Cat. No. B6320452
Key on ui cas rn: 773136-79-1
M. Wt: 220.05 g/mol
InChI Key: CUQDKCGCSZPIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06579882B2

Procedure details

To a stirred solution of lithium diisopropylamide (45 mL, 1.5 M in THF, 67.6 mmol) in 150 mL THF at −78° C. is treated with 3,5-dichloropyridine (10 g, 67.6 mmol) in 40 mL THF over 1.5 hours, stirred for 1 hour at −78° C., treated with ethyl chloroformate (9.5 mL, 100 mmol), stirred for 2 hours, transferred into saturated sodium bicarbonate (200 ml) at 0° C., treated with diethyl ether (200 ml), and extracted with ethyl ether (2×100 mL). The extract is washed sequentially with saturated sodium bicarbonate solution (2×100 mL), brine (2×100 mL), dried (MgSO4), and concentrated. The residue is purified by flash chromatography on silica gel with hexane/ethyl acetate to provide the title compound.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Cl:16])[CH:15]=1.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(=O)(O)[O-].[Na+]>C1COCC1.C(OCC)C>[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Cl:16])[C:15]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×100 mL)
WASH
Type
WASH
Details
The extract is washed sequentially with saturated sodium bicarbonate solution (2×100 mL), brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel with hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1C(=O)OCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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